1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium (Pd) catalyst.
Attachment of the Propyl Chain: The propyl chain can be attached through a nucleophilic substitution reaction, where a propyl halide reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of azides, alkynes, and boronic acid derivatives are synthesized and purified.
Catalytic Reactions: High-efficiency catalysts are used to ensure high yields and purity of the final product.
Purification and Isolation: The final product is purified through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitrating agents (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as the NO/cGMP pathway, leading to physiological effects like vasodilation or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(3-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.
1-(3-fluorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
1-(3-fluorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a fluorophenyl group, a propyl chain, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13FN4O |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H13FN4O/c1-2-6-14-12(18)11-8-17(16-15-11)10-5-3-4-9(13)7-10/h3-5,7-8H,2,6H2,1H3,(H,14,18) |
InChI Key |
JBOLONMJHTUNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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